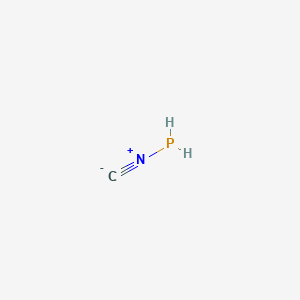
Phosphinous isocyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinous isocyanide is a unique compound that belongs to the class of isocyanides, which are known for their versatile reactivity and applications in various fields of chemistry. Isocyanides are characterized by the presence of a carbon-nitrogen triple bond (C≡N) with a lone pair of electrons on the carbon atom, making them both nucleophilic and electrophilic. This dual reactivity allows isocyanides to participate in a wide range of chemical reactions, making them valuable building blocks in organic synthesis .
Preparation Methods
The synthesis of phosphinous isocyanide typically involves the reaction of a primary amine with a formylating agent, followed by dehydration to form the isocyanide. One common method involves the use of formamide as an intermediate, which is then dehydrated using reagents such as phosphorus oxychloride (POCl3) or p-toluenesulfonyl chloride (p-TsCl) . Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact. Recent advancements in green chemistry have led to the development of more sustainable synthesis protocols that avoid hazardous reagents and reduce waste .
Chemical Reactions Analysis
Phosphinous isocyanide undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its role in multicomponent reactions (MCRs), such as the Ugi reaction, where it reacts with amines, carbonyl compounds, and acids to form complex products . Common reagents used in these reactions include acids, bases, and transition metal catalysts. Major products formed from these reactions often include heterocycles, amides, and other functionalized organic molecules .
Scientific Research Applications
Phosphinous isocyanide has found applications in several scientific research areas. In chemistry, it is used as a versatile building block for the synthesis of complex organic molecules and coordination compounds . In biology and medicine, isocyanides have been explored for their antimicrobial properties, with some compounds showing potent activity against bacterial pathogens . In industry, isocyanides are used in the production of pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
The mechanism by which phosphinous isocyanide exerts its effects is primarily through its ability to form covalent bonds with target molecules. In biological systems, isocyanides can inhibit essential metabolic enzymes by covalently modifying active site residues, leading to the disruption of metabolic pathways . In chemical reactions, the nucleophilic and electrophilic nature of the isocyanide carbon allows it to participate in a wide range of transformations, including nucleophilic addition, electrophilic substitution, and radical reactions .
Comparison with Similar Compounds
Phosphinous isocyanide can be compared to other isocyanides, such as phenyl isocyanide and methyl isocyanide, which share similar reactivity profiles but differ in their specific applications and properties . Unlike phosphines and N-heterocyclic carbenes (NHCs), which are also used as ligands in coordination chemistry, isocyanides offer unique advantages due to their dual reactivity and ability to form stable complexes with transition metals . This makes this compound a valuable tool in the design of luminescent compounds and other advanced materials .
Properties
CAS No. |
71820-25-2 |
|---|---|
Molecular Formula |
CH2NP |
Molecular Weight |
59.007 g/mol |
IUPAC Name |
isocyanophosphane |
InChI |
InChI=1S/CH2NP/c1-2-3/h3H2 |
InChI Key |
UMUDYLNEBYINGG-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]P |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















